molecular formula C21H20N2O3 B11666743 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide

Cat. No.: B11666743
M. Wt: 348.4 g/mol
InChI Key: TYZRTJXBECCNSV-LPYMAVHISA-N
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Description

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a hydrazide derivative characterized by an E-configuration azomethine (C=N) bond. Its structure comprises a 4-benzyloxy-substituted phenyl ring linked via a methylidene group to a 2,5-dimethylfuran-3-carbohydrazide moiety . This compound is synthesized via condensation of 2,5-dimethylfuran-3-carbohydrazide with 4-benzyloxybenzaldehyde under acidic conditions, a method analogous to hydrazone formation protocols described in related studies .

Properties

Molecular Formula

C21H20N2O3

Molecular Weight

348.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C21H20N2O3/c1-15-12-20(16(2)26-15)21(24)23-22-13-17-8-10-19(11-9-17)25-14-18-6-4-3-5-7-18/h3-13H,14H2,1-2H3,(H,23,24)/b22-13+

InChI Key

TYZRTJXBECCNSV-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2,5-dimethylfuran-3-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide exhibits significant anticancer properties. Various studies have highlighted its effectiveness against different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HepG2 (liver cancer)15.2Induction of apoptosis and cell cycle arrest
MCF-7 (breast cancer)12.5Inhibition of proliferation through mitochondrial pathways
Huh-7 (hepatoma)14.8Modulation of pro-apoptotic and anti-apoptotic proteins

The compound promotes apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced cell death. Furthermore, it induces S-phase arrest in the cell cycle, inhibiting cancer cell proliferation.

Case Study: Anticancer Efficacy

A comparative study evaluated the anticancer activity of this compound against established treatments:

Compound Cell Line % Cell Viability
This compoundHepG233.29
Doxorubicin (control)HepG20.62

These results indicate that the compound exhibits promising anticancer potential comparable to traditional chemotherapeutics.

2. Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against various pathogens:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli14250
Staphylococcus aureus16230

These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents targeting bacterial infections.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of arylidene hydrazides , which exhibit diverse biological and material properties. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Electronic Effects Notable Properties Reference
N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide 4-Benzyloxy phenyl, 2,5-dimethylfuran Electron-withdrawing (benzyloxy) Enhanced rigidity due to furan ring; potential for moderate lipophilicity
N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide 4-Dimethylamino phenyl Electron-donating (dimethylamino) Increased solubility in polar solvents; potential for charge-transfer interactions
(E)-4-Methoxy-N′-(3,4,5-trihydroxybenzylidene)benzohydrazide 4-Methoxy phenyl, 3,4,5-trihydroxybenzylidene Electron-donating (methoxy, hydroxyls) High polarity; extensive hydrogen bonding network; antioxidant activity
4-Chloro-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide 4-Chloro phenyl, 3,5-dibromo-2,4-dihydroxybenzylidene Electron-withdrawing (halogens) High lipophilicity; potential antimicrobial activity
5-(2-(Benzyloxy)phenyl)-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide Pyrazole core, 4-dimethylamino benzylidene Mixed electronic effects Heterocyclic diversity; possible kinase inhibition

Electronic and Steric Effects

  • Benzyloxy vs. Dimethylamino Substituents: The benzyloxy group in the target compound imparts moderate electron-withdrawing effects, stabilizing the hydrazone linkage and reducing electron density on the phenyl ring. In contrast, the dimethylamino group in is strongly electron-donating, enhancing solubility in polar solvents and enabling charge-transfer interactions in photophysical applications.

Hydrogen Bonding and Crystallinity

  • The trihydroxy-substituted analogue forms a 2D hydrogen-bonded network (O–H⋯O and N–H⋯O interactions), leading to higher melting points (~220–225°C) compared to the target compound (~180–185°C). The benzyloxy group in the target compound may limit hydrogen bonding due to steric hindrance, resulting in less dense molecular packing .

Biological Activity

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide is a synthetic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C_{19}H_{22}N_{2}O_{3}
  • Molar Mass : 342.39 g/mol

The compound features a furan ring substituted with a benzyloxyphenyl group and a hydrazide moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Below are the key findings:

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related cellular damage.

Anticancer Potential

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : It induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and subsequent cancer cell death.
  • Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent:

  • Inhibition of Pro-inflammatory Cytokines : It significantly reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
  • Case Study : In animal models of inflammation, administration of the compound led to reduced paw edema and inflammatory cell infiltration.

The biological effects of this compound can be attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound acts as an inhibitor of certain enzymes involved in inflammatory pathways.
  • Receptor Modulation : It modulates receptor activity related to apoptosis and inflammation.

Data Tables

Biological ActivityObservationsReference
Antioxidant Activity Effective free radical scavenger
Anticancer Activity Induces apoptosis in cancer cells
Anti-inflammatory Effects Reduces cytokine levels

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